molecular formula C16H16ClNOS B13411721 O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate

O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate

Katalognummer: B13411721
Molekulargewicht: 305.8 g/mol
InChI-Schlüssel: HTAZAKQNZCHUAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate is a chemical compound known for its applications in various fields, including environmental testing and industrial processes. It is characterized by its molecular formula C16H16ClNOS and a molecular weight of 305.82 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate typically involves the reaction of 4-chloro-3-methylbenzyl chloride with N-methyl-N-(3-methylphenyl)carbamothioate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C16H16ClNOS

Molekulargewicht

305.8 g/mol

IUPAC-Name

O-(4-chloro-3-methylphenyl) N-methyl-N-(3-methylphenyl)carbamothioate

InChI

InChI=1S/C16H16ClNOS/c1-11-5-4-6-13(9-11)18(3)16(20)19-14-7-8-15(17)12(2)10-14/h4-10H,1-3H3

InChI-Schlüssel

HTAZAKQNZCHUAE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC(=C(C=C2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.